1-(3-Bromophenyl)-1,3-diazinan-2-one
Übersicht
Beschreibung
1-(3-Bromophenyl)-1,3-diazinan-2-one, also known as BRL-15572, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. BRL-15572 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neuronal signaling. In
Wirkmechanismus
1-(3-Bromophenyl)-1,3-diazinan-2-one is a selective PAM of the mGluR5 receptor. mGluR5 is a G protein-coupled receptor that is widely expressed in the central nervous system and plays a crucial role in regulating synaptic plasticity and neuronal signaling. 1-(3-Bromophenyl)-1,3-diazinan-2-one binds to a specific site on the mGluR5 receptor and enhances its activity, resulting in increased synaptic plasticity and improved neuronal signaling. This mechanism of action is thought to underlie the therapeutic effects of 1-(3-Bromophenyl)-1,3-diazinan-2-one in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-(3-Bromophenyl)-1,3-diazinan-2-one has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting neuronal survival and plasticity. 1-(3-Bromophenyl)-1,3-diazinan-2-one has also been shown to increase the activity of extracellular signal-regulated kinase (ERK), a signaling pathway that is involved in neuronal survival and plasticity. In addition, 1-(3-Bromophenyl)-1,3-diazinan-2-one has been shown to increase the release of dopamine in the striatum, a brain region that is involved in reward processing and motor control.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Bromophenyl)-1,3-diazinan-2-one has several advantages for lab experiments. It is a highly selective PAM of the mGluR5 receptor, which allows for precise modulation of neuronal signaling. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, 1-(3-Bromophenyl)-1,3-diazinan-2-one has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing to maintain its effects. In addition, 1-(3-Bromophenyl)-1,3-diazinan-2-one has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Bromophenyl)-1,3-diazinan-2-one. One direction is to further investigate its therapeutic potential in animal models of neurological and psychiatric disorders. Another direction is to explore its potential as a tool for studying the role of mGluR5 in synaptic plasticity and neuronal signaling. Additionally, future research could focus on developing more selective and potent PAMs of mGluR5, which could have even greater therapeutic potential. Finally, future research could explore the potential of 1-(3-Bromophenyl)-1,3-diazinan-2-one in combination with other drugs for the treatment of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-1,3-diazinan-2-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease. 1-(3-Bromophenyl)-1,3-diazinan-2-one has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and anxiety disorders. In addition, 1-(3-Bromophenyl)-1,3-diazinan-2-one has been shown to have analgesic effects in animal models of chronic pain.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-1,3-diazinan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-4-9(7-8)13-6-2-5-12-10(13)14/h1,3-4,7H,2,5-6H2,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRZTWSLKNJEJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.